Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate
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Overview
Description
Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate is a chemical compound with the molecular formula C9H5BrFNO2S and a molecular weight of 290.11 g/mol . It is a solid compound that is typically stored under inert atmosphere at temperatures between 2-8°C . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate involves several steps. One common synthetic route includes the bromination and fluorination of benzo[d]thiazole derivatives followed by esterification . The reaction conditions often require the use of reagents such as bromine, fluorine sources, and methanol under controlled temperatures and inert atmosphere . Industrial production methods may involve similar steps but are scaled up to meet higher demand, ensuring purity and consistency through rigorous quality control measures .
Chemical Reactions Analysis
Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate can be compared with other similar compounds such as:
- 2-Bromobenzo[d]thiazole-6-carboxylic acid
- Ethyl 2-bromo-6-benzothiazolecarboxylate
- 2-Bromobenzothiazole
These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its specific combination of bromine, fluorine, and ester functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-bromo-4-fluoro-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2S/c1-14-8(13)4-2-5(11)7-6(3-4)15-9(10)12-7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWVZBCLQAXEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)SC(=N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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